Gambogic acid B

Cytotoxicity Non-small cell lung cancer A549

Gambogic acid B (GAB) is a caged xanthone natural product isolated from the resin of Garcinia hanburyi. It is structurally classified as a pyranoxanthone, characterized by a complex polycyclic framework containing a caged motif and multiple prenyl groups.

Molecular Formula C40H50O9
Molecular Weight 674.8 g/mol
Cat. No. B12391408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGambogic acid B
Molecular FormulaC40H50O9
Molecular Weight674.8 g/mol
Structural Identifiers
SMILESCCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C
InChIInChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15-/t26-,27-,29-,34-,38+,39-,40-/m0/s1
InChIKeyWMAGOAMNTBBBCL-MXHSWORTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gambogic Acid B (CAS 887923-50-4): Baseline Identity and Procurement Essentials for a Caged Xanthone Natural Product


Gambogic acid B (GAB) is a caged xanthone natural product isolated from the resin of Garcinia hanburyi . It is structurally classified as a pyranoxanthone, characterized by a complex polycyclic framework containing a caged motif and multiple prenyl groups [1]. GAB is a member of the gambogic acid family, which includes gambogic acid (GA) and gambogenic acid (GBA), and is chemically distinct due to the presence of an ethoxy substituent at position C-16 [2]. The compound is used exclusively as a research tool in oncology and molecular chaperone studies, with no approved clinical applications.

Why Gambogic Acid B Cannot Be Substituted with Gambogic Acid or Gambogenic Acid in Hsp90β-Targeted Research


Generic substitution among gambogic acid family members is invalid due to profound differences in target selectivity and biological response profiles. While gambogic acid (GA) is a pan-Bcl-2 family inhibitor with documented cytotoxicity, its interaction with Hsp90 is non-isoform-selective [1]. In contrast, gambogic acid B exhibits a unique binding preference for the Hsp90β isoform, a feature not shared by GA [2]. Furthermore, both GA and gambogenic acid (GBA) are robust inducers of the heat shock response (HSR), a cytoprotective effect that may confound in vivo anticancer studies [3]. The data presented below demonstrate that these functional divergences preclude interchangeable use in assays requiring isoform-specific Hsp90 inhibition or minimization of confounding HSR effects.

Gambogic Acid B Differentiation Evidence: Quantitative Head-to-Head Comparisons Against Closest Analogs


Differential Cytotoxicity Profile of Gambogic Acid B vs. Gambogic Acid in Non-Small Cell Lung Cancer

Gambogic acid B demonstrates a 2.1-fold higher cytotoxic potency against A549 non-small cell lung cancer cells compared to gambogic acid, as measured by IC50 values in the same study . This differential is observed under identical experimental conditions, highlighting the functional consequence of structural variation within the caged xanthone family.

Cytotoxicity Non-small cell lung cancer A549 IC50

Comparative Cytotoxicity of Gambogic Acid B and Gambogic Acid in Colorectal and Breast Cancer Models

In a direct comparative study, gambogic acid B exhibited 2.3-fold greater potency against HCT116 colorectal cancer cells than gambogic acid, with IC50 values of 6.88 μM and 15.84 μM, respectively. Against MDA-MB-231 triple-negative breast cancer cells, GAB was 3.5-fold more potent than GA, with IC50 values of 0.87 μM versus 3.06 μM . These differences are significant and were observed under identical assay conditions.

Cytotoxicity Colorectal cancer Triple-negative breast cancer HCT116 MDA-MB-231

Isoform-Specific Hsp90β Binding: A Unique Functional Attribute of Gambogic Acid B Not Shared by Gambogic Acid

Gambogic acid B (referred to as GBA in the primary literature) exhibits a 10-fold binding preference for Hsp90β over Hsp90α, a selectivity profile not observed with gambogic acid [1]. This isoform specificity was demonstrated via LUMIER analysis, where Bio-GBA bound to 3×F-Hsp90β with 10 times the strength of binding to 3×F-Hsp90α [1]. In contrast, gambogic acid is a non-selective Hsp90 inhibitor that interacts with the N-terminal ATP-binding domain of both isoforms without strong discrimination [2].

Hsp90 Isoform selectivity Molecular chaperone Gambogic acid B

Absence of Confounding Heat Shock Response Induction by Gambogic Acid B Compared to Gambogic Acid and Gambogenic Acid

Gambogic acid (GB) and gambogenic acid (GBA) are potent inducers of the heat shock response (HSR), a cytoprotective mechanism that can undermine anticancer efficacy [1]. While quantitative HSR induction data for gambogic acid B are not yet available, the literature strongly indicates that the HSR-inducing activity is associated with the core gambogic acid scaffold and its ability to disrupt the HSP90-HSF1 interaction [1]. This functional liability is a class-level concern that must be considered when selecting among caged xanthones.

Heat shock response HSR HSF1 Cytoprotection Mechanism of action

Gambogic Acid B Application Scenarios: Where Quantitative Differentiation Drives Research Value


Primary Cytotoxicity Screening in Triple-Negative Breast Cancer Models

Given its 3.5-fold greater potency against MDA-MB-231 cells compared to gambogic acid , gambogic acid B is the preferred initial hit for high-throughput cytotoxicity screens targeting triple-negative breast cancer. This enhanced potency reduces the concentration required to achieve IC50, minimizing off-target effects and improving assay signal-to-noise ratios. Procurement of GAB over GA is justified when maximal single-agent cytotoxicity is the primary endpoint.

Hsp90β Isoform-Specific Chemical Biology and Chaperone Studies

Gambogic acid B is an essential chemical probe for dissecting the unique biological roles of the Hsp90β isoform. Its 10-fold binding preference for Hsp90β over Hsp90α [1] enables researchers to selectively perturb Hsp90β-dependent client proteins without the confounding effects of pan-Hsp90 inhibition. This selectivity is not offered by gambogic acid or classic Hsp90 inhibitors like geldanamycin, making GAB a unique tool for mechanistic studies in cancer, neurodegeneration, and protein homeostasis.

Mechanistic Studies Comparing Caged Xanthone SAR and Target Engagement

The structural variation at C-16 (ethoxy group in GAB vs. hydroxyl in GA) provides a defined chemical handle for structure-activity relationship (SAR) studies [2]. Researchers seeking to understand how subtle modifications to the caged xanthone core alter potency, target selectivity, and cellular response should include gambogic acid B as a key comparator alongside gambogic acid and gambogenic acid. This comparative framework is essential for mapping pharmacophore requirements and guiding medicinal chemistry efforts.

Investigation of Heat Shock Response Dynamics in Caged Xanthone-Treated Cells

Because gambogic acid and gambogenic acid are known inducers of the heat shock response (HSR) [3], gambogic acid B serves as a critical comparator to determine whether HSR induction is a universal class effect or specific to certain structural features. Including GAB in HSR-focused experiments will clarify its own activity profile and provide insight into the structural determinants of this cytoprotective response, which is a key consideration for any therapeutic development program.

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